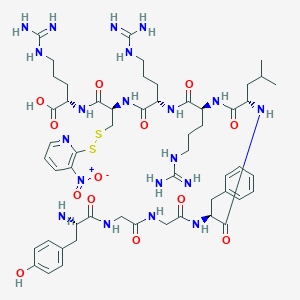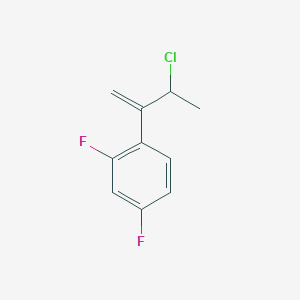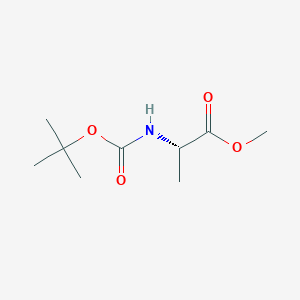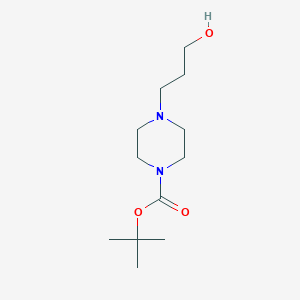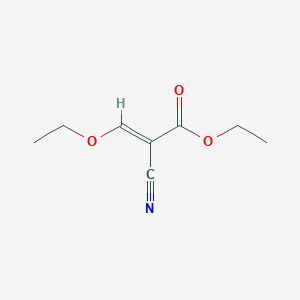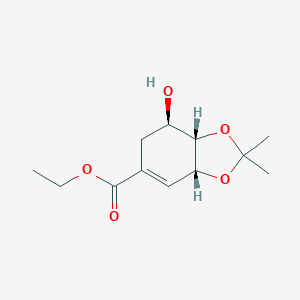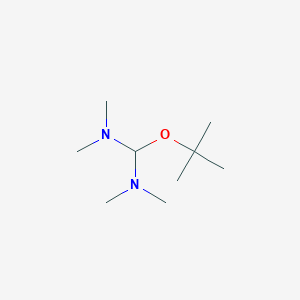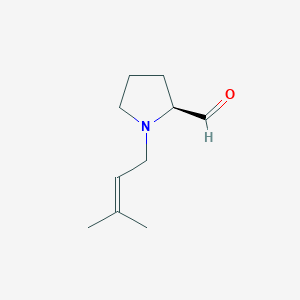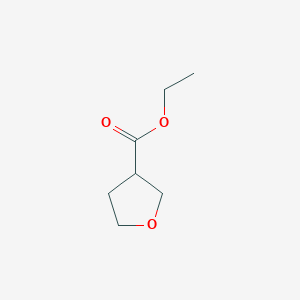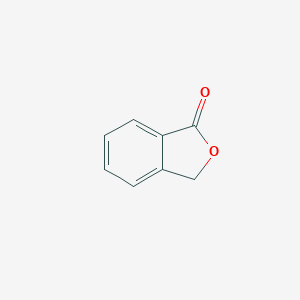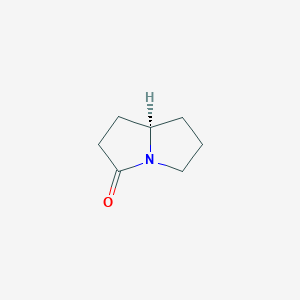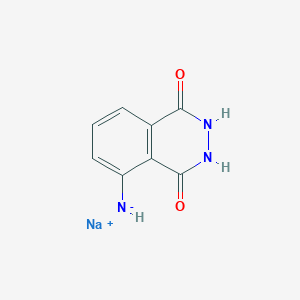
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide, commonly known as SDA, is a chemical compound that has been widely used in scientific research due to its unique properties. SDA is a stable, water-soluble, and non-toxic compound that has been used in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of SDA is still not fully understood. However, studies have shown that SDA can act as a reducing agent and a free radical scavenger, which helps to protect cells and tissues from oxidative damage. SDA can also inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of ROS and inflammation.
Biochemical and Physiological Effects:
SDA has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage, reduce inflammation, and improve mitochondrial function. SDA has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using SDA in lab experiments is its stability and non-toxicity. SDA is also water-soluble, which makes it easy to use in various experimental systems. However, one of the limitations of using SDA is its poor solubility in organic solvents, which limits its use in certain experimental systems.
Direcciones Futuras
There are several future directions for the use of SDA in scientific research. One area of interest is the development of SDA-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the use of SDA as a fluorescent probe for the detection of ROS in live cells and tissues. Further research is also needed to fully understand the mechanism of action of SDA and its potential applications in various experimental systems.
Conclusion:
In conclusion, SDA is a unique chemical compound that has been widely used in scientific research due to its stability, non-toxicity, and unique properties. It has been used in various biochemical and physiological studies, and has shown potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of SDA and its potential applications in various experimental systems.
Métodos De Síntesis
The synthesis of SDA involves the reaction of phthalic anhydride with hydrazine hydrate in the presence of sodium hydroxide. The product is then purified through recrystallization to obtain pure SDA. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
SDA has been widely used in scientific research due to its unique properties. It has been used as a reducing agent, an antioxidant, and a free radical scavenger in various biochemical and physiological studies. SDA has also been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. In addition, SDA has been used as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
Número CAS |
134459-06-6 |
|---|---|
Nombre del producto |
Sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide |
Fórmula molecular |
C8H6N3NaO2 |
Peso molecular |
199.14 g/mol |
Nombre IUPAC |
sodium;(1,4-dioxo-2,3-dihydrophthalazin-5-yl)azanide |
InChI |
InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1 |
Clave InChI |
RVJVDCVIJCBUTH-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
SMILES |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
SMILES canónico |
C1=CC2=C(C(=C1)[NH-])C(=O)NNC2=O.[Na+] |
Pictogramas |
Irritant |
Sinónimos |
LUMINOLSODIUM |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



